2-Acetoxy-5-chlorobenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H6Cl2O3 |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
(2-carbonochloridoyl-4-chlorophenyl) acetate |
InChI |
InChI=1S/C9H6Cl2O3/c1-5(12)14-8-3-2-6(10)4-7(8)9(11)13/h2-4H,1H3 |
InChI Key |
YQWHRHOJSFLPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-acetoxy-5-chlorobenzoyl chloride, and how can reaction progress be monitored?
- Synthesis : A common approach involves chlorination of 2-acetoxy-5-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux in inert solvents like dichloromethane or chloroform . The reaction typically requires anhydrous conditions to prevent hydrolysis.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or gas chromatography (GC) can track the disappearance of the starting material. Fourier-transform infrared spectroscopy (FTIR) can confirm the formation of the acyl chloride group (C=O stretch at ~1770 cm⁻¹) .
Q. How should this compound be purified, and what are the critical purity criteria?
- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10–15 mmHg) is recommended to isolate the compound. Recrystallization from dry hexane or toluene may improve purity .
- Purity Criteria :
- HPLC : ≥98% purity with a single peak.
- NMR : Absence of residual solvent peaks (e.g., DCM at δ 5.32 ppm in ¹H NMR) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the acetyl methyl group (δ ~2.3 ppm in ¹H NMR) and the benzoyl carbonyl (δ ~165 ppm in ¹³C NMR). Aromatic protons appear as a multiplet between δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 232.5 (calculated for C₉H₆Cl₂O₃) .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis and side reactions during synthesis?
- Moisture Control : Use rigorously dried solvents and a nitrogen/argon atmosphere. Molecular sieves (3Å) can absorb trace water .
- Side Reactions : Hydrolysis to 2-acetoxy-5-chlorobenzoic acid is common. Quenching excess SOCl₂ with anhydrous dimethylformamide (DMF) or triethylamine minimizes side products .
Q. What strategies optimize regioselective acylation using this compound in complex substrates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
